molecular formula C19H19BrN2O4 B3685126 4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID

4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID

Cat. No.: B3685126
M. Wt: 419.3 g/mol
InChI Key: KOQOWNDGQYUKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and two benzamido groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives that can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID stands out due to its dual benzamido groups and the presence of a bulky dimethylpropanamido moiety. These structural elements confer unique reactivity and potential for diverse applications in organic synthesis and pharmaceutical research .

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

4-bromo-2-[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-19(2,3)18(26)21-13-7-4-11(5-8-13)16(23)22-15-10-12(20)6-9-14(15)17(24)25/h4-10H,1-3H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQOWNDGQYUKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID
Reactant of Route 4
4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-BROMO-2-[4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDO]BENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.